1-(1-(2-fluoroethyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Description
The compound 1-(1-(2-fluoroethyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde features a unique structural framework combining a four-membered azetidine ring, a 1,2,3-triazole moiety, and a carbaldehyde group. The 2-fluoroethyl substituent contributes to lipophilicity and electronic effects, which may influence pharmacokinetic properties. The carbaldehyde group is reactive, enabling Schiff base formation—a critical feature for enzyme inhibition, as seen in analogous triazole-carbaldehyde derivatives .
Properties
IUPAC Name |
1-[1-(2-fluoroethyl)azetidin-3-yl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN4O/c9-1-2-12-4-8(5-12)13-3-7(6-14)10-11-13/h3,6,8H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIDMPFTKWBFPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCF)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-(2-fluoroethyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde (CAS Number: 2098109-96-5) is a compound characterized by its unique structural features that include a triazole ring and an azetidine moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The molecular formula of this compound is , with a molecular weight of 198.20 g/mol. The structure includes functional groups that are known to interact with biological targets effectively.
| Property | Value |
|---|---|
| CAS Number | 2098109-96-5 |
| Molecular Formula | C8H11FN4O |
| Molecular Weight | 198.20 g/mol |
Antimicrobial Properties
Research indicates that triazole derivatives possess significant antimicrobial activity. The presence of the triazole ring in this compound suggests potential effectiveness against various bacterial and fungal strains. Studies on similar compounds have shown that modifications to the triazole structure can enhance their antimicrobial potency .
Anticancer Activity
The anticancer properties of triazole derivatives are well-documented. Compounds with similar structures have exhibited cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that triazole-based compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle regulators .
A systematic evaluation of the biological activity of related compounds has shown that those containing the triazole moiety often display selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways that promote cell proliferation or survival.
- DNA Interaction : The compound might bind to DNA or RNA, disrupting replication and transcription processes essential for cancer cell growth.
Case Studies
Recent studies have focused on synthesizing and testing various triazole derivatives, including those structurally related to this compound. For example:
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of novel triazole derivatives against human leukemic cell lines, demonstrating significant growth inhibition at nanomolar concentrations .
- Antimicrobial Testing : Another research project assessed the antimicrobial efficacy of triazole compounds against multi-drug resistant bacterial strains, revealing promising results that warrant further investigation into their clinical applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogues:
*Calculated based on analogous structures in and .
Detailed Comparative Analysis
Structural and Electronic Effects
- Azetidine vs. Pyrrolidine : The target compound’s azetidine ring confers greater rigidity and smaller cavity compared to pyrrolidine derivatives. This may enhance binding specificity in enzyme active sites but reduce conformational flexibility .
- Fluoroethyl vs. Acetyl Substituents : The 2-fluoroethyl group increases lipophilicity and metabolic stability compared to the acetyl group, which introduces polar character and electron-withdrawing effects .
- 1H- vs. 2H-Triazole Tautomers : The 2H-tautomer (e.g., 2-phenyl derivative) exhibits superior glycosidase inhibition due to optimal positioning of the aldehyde group for Schiff base formation with enzyme residues . The target compound’s 1H-configuration may require structural optimization for similar efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
